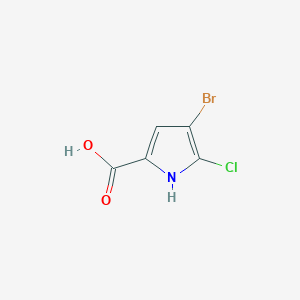
4-bromo-5-chloro-1H-pyrrole-2-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of pyrrole derivatives often involves multi-step reactions, starting from simple precursors to more complex structures. For instance, the synthesis of 5-(4-chlorobenzoyl)-4-(hydroxymethyl)-1-methyl-1H-pyrrole-2-acetic acid, a metabolite of zomepirac, involves oxidation, bromination, and selective reduction steps . Similarly, β-bromo-α,β-unsaturated carboxylic acids can be cyclized with dimethylhydrazine under palladium catalysis to form pyrrole diones . These methods highlight the versatility of pyrrole chemistry and the potential pathways that might be applicable to synthesize the compound of interest.
Molecular Structure Analysis
The molecular structure of pyrrole derivatives is often confirmed using spectroscopic techniques and X-ray crystallography. For example, the crystal structure of 5-bromo-1-(2-cyano-pyridin-4-yl)-1H-indazole-3-carboxylic acid diethylamide was determined, revealing details about bond lengths, angles, and intermolecular interactions . These findings suggest that similar analytical methods could be used to elucidate the structure of "4-bromo-5-chloro-1H-pyrrole-2-carboxylic acid."
Chemical Reactions Analysis
Pyrrole derivatives can undergo various chemical reactions, including coupling reactions, as demonstrated by the use of cyclopalladated and cyclometalated complexes in the oxidation/Suzuki coupling of aryl chlorides . The reactivity of the bromo and chloro substituents on the pyrrole ring can be exploited in different chemical transformations, which may be relevant for the compound .
Physical and Chemical Properties Analysis
The physical and chemical properties of pyrrole derivatives are influenced by their substituents. For instance, the introduction of bromo and chloro groups can affect the compound's boiling point, melting point, solubility, and stability. The papers do not provide specific data on "4-bromo-5-chloro-1H-pyrrole-2-carboxylic acid," but the properties of similar compounds, such as 3-bromo-1-(3-chloro-2-pyridinyl)-1H-pyrazole-5-carboxylic acid, can offer some insights . These compounds are often synthesized as intermediates for further chemical synthesis or as potential candidates for biological activity testing.
Applications De Recherche Scientifique
Synthesis and Characterization
Synthesis of Pyrrole Derivatives : The synthesis of pyrrole derivatives, such as 3-bromo-1-(3-chloro-2-pyridinyl)-1H-pyrazole-5-carboxylic acid, is an important aspect of research. These compounds are key intermediates in the production of insecticides like chlorantraniliprole. The synthesis involves several steps, including nucleophilic substitution, cyclization, bromination, and hydrolysis, with an overall yield of around 41.3% (Niu Wen-bo, 2011).
Synthesis of Pyrrole-Based Analogs : The creation of pyrrole-based analogs of other compounds, such as nalidixic acid, demonstrates the versatility of pyrrole derivatives. One example is the synthesis of 4,7-dihydro-4-oxo-1H-pyrrolo[2,3-b]pyridine-5-carboxylic acids, which have shown antibacterial activity in vitro (E. Toja et al., 1986).
Characterization of Pyrrole Compounds : The characterization of these compounds is crucial, typically involving techniques like 1H NMR and MS spectra. This process ensures the correct identification and purity of the synthesized compounds, as seen in studies involving the synthesis of various pyrrole compounds (Yuan Rong-xin, 2011).
Applications in Organic Chemistry
Use in Carbonylative Cyclization : Pyrrole derivatives are used in carbonylative cyclization reactions. For instance, β-bromo-α,β-unsaturated carboxylic acids can be carbonylatively cyclized with dimethylhydrazine under carbon monoxide pressure, a process catalyzed by palladium, to yield pyrrole diones (Yeon Kyu Bae & C. Cho, 2014).
Role in Copper-Catalyzed Reactions : Pyrrole-2-carboxylic acid has been found effective as a ligand in copper-catalyzed monoarylation of anilines with aryl iodides and bromides. This indicates the potential of pyrrole derivatives in facilitating complex organic reactions (Ryan A. Altman, K. Anderson, & S. Buchwald, 2008).
Biological and Medicinal Applications
Synthesis of Anticancer Polyenes : Pyrrole-2-carboxylic acid derivatives have been used in the biosynthesis of anticancer compounds. For instance, substituted pyrrole-2-carboxylates have been incorporated into fungal metabolites to yield novel derivatives with improved cytotoxicity against cancer cells (B. Clark et al., 2011).
Synthesis of Anti-inflammatory Compounds : The synthesis of 5-aroyl-6-substituted-1,2-dihydro-3H-pyrrolo[1,2-a]pyrrole-1-carboxylic acids, which have shown potential as anti-inflammatory and analgesic agents, highlights the medicinal applications of pyrrole derivatives (J. Muchowski et al., 1985).
Safety and Hazards
Propriétés
IUPAC Name |
4-bromo-5-chloro-1H-pyrrole-2-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H3BrClNO2/c6-2-1-3(5(9)10)8-4(2)7/h1,8H,(H,9,10) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NDXMSHURLVCDLP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(NC(=C1Br)Cl)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H3BrClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.44 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-bromo-5-chloro-1H-pyrrole-2-carboxylic acid | |
CAS RN |
1118787-53-3 |
Source


|
| Record name | 4-bromo-5-chloro-1H-pyrrole-2-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[2-[(4-Chlorophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]-thiophen-2-ylmethanone](/img/structure/B2500348.png)
![2-({[(2,6-dichlorobenzyl)oxy]imino}methyl)-N-(3,4-dichlorophenyl)-3-(dimethylamino)acrylamide](/img/structure/B2500350.png)
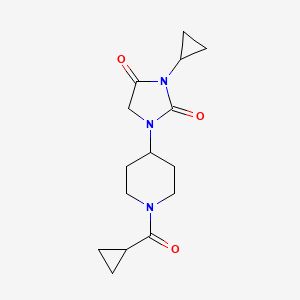
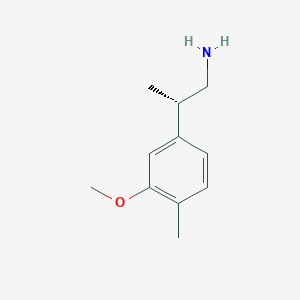

![[(1S,5R)-2-benzyl-2-azabicyclo[3.1.0]hexan-1-yl]methanamine dihydrochloride](/img/structure/B2500355.png)
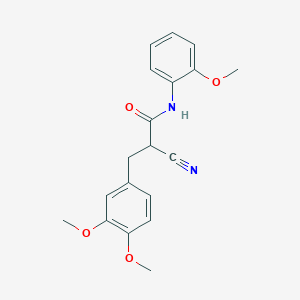
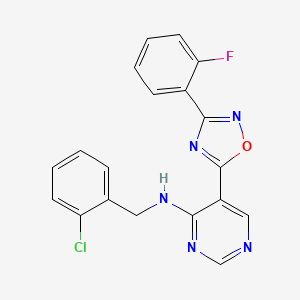
![N-(5-((2,4-dichloro-5-methylphenyl)sulfonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)cyclopropanecarboxamide](/img/structure/B2500358.png)
![2-[2-(1-Methylpyrazol-4-yl)piperidin-1-yl]-4-(trifluoromethyl)pyrimidine](/img/structure/B2500359.png)
![Ethyl 2-((4-oxo-3-(p-tolyl)-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetate](/img/structure/B2500360.png)
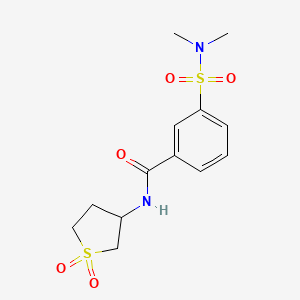
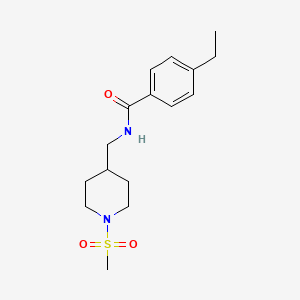
![Cyclohexyl{[2-ethoxy-5-(methylethyl)phenyl]sulfonyl}methylamine](/img/structure/B2500367.png)